1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

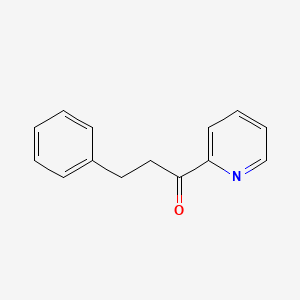

The compound “1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is confirmed by physical and spectral analysis .Molecular Structure Analysis

Indole, the parent nucleus of “this compound”, is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known for their broad-spectrum biological activities . This is due to the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .Scientific Research Applications

1. Antidepressant and Cognitive Properties

A study conducted by Zajdel et al. (2016) explored a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives as potent 5-HT6 receptor ligands. They found that certain compounds demonstrated notable pro-cognitive and antidepressant-like properties in vivo, suggesting potential applications in treating depression and enhancing cognitive functions.

2. Anticancer Activity

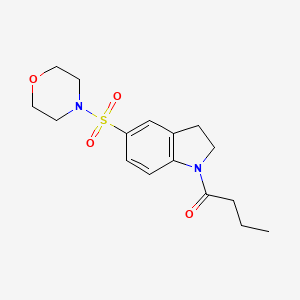

Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring. These compounds, especially 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of breast cancer cell lines with selective toxicity towards cancerous cells over non-cancerous ones, indicating potential in cancer therapy (Gaur et al., 2022).

3. Inhibition of Phospholipase D

Su et al. (2009) investigated 5-fluoro-2-indolyl des-chlorohalopemide (FIPI), a compound which inhibits phospholipase D (PLD) regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis. This suggests the potential use of related compounds in treating autoimmunity and cancer metastasis (Su et al., 2009).

4. Estrogen Receptor Antagonism

The work of von Angerer et al. (1990) on 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, including morpholino analogues, showed these compounds as potent nonsteroidal estrogen receptor antagonists. This highlights their potential in treating diseases related to estrogen receptor activity (von Angerer et al., 1990).

5. Lipid Peroxidation Inhibition

Zvezdanović et al. (2014) explored 2-amino-5-alkylidenethiazol-4-ones as lipid peroxidation inhibitors. Compounds with an (indol-3-yl)methylene group and a morpholino ring showed significant inhibitory effects, indicating potential applications in managing oxidative stress-related diseases (Zvezdanović et al., 2014).

6. Anticonvulsant Properties

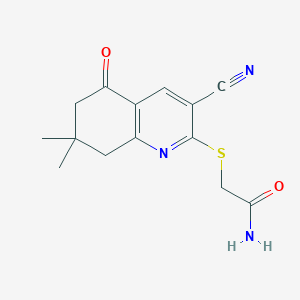

Kamiński et al. (2015) synthesized new hybrid anticonvulsant agents, combining ethosuximide, levetiracetam, and lacosamide fragments with a morpholino ring. These compounds, particularly 11, showed broad-spectrum activity in seizure models, suggesting their potential as anticonvulsant drugs (Kamiński et al., 2015).

7. Photovoltaic Applications

Wu et al. (2009) studied the photoelectric conversion efficiency of dye-sensitized solar cells using certain indole derivatives, indicating potential applications in solar energy technology (Wu et al., 2009).

8. Antibacterial and Anticancer Agents

Padmaja et al. (2022) synthesized a series of novel indole analogs exhibiting significant antibacterial and anticancer activities. These findings suggest potential therapeutic applications in treating bacterial infections and certain types of cancer (Padmaja et al., 2022).

Mechanism of Action

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of these compounds have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future direction in this field could involve the synthesis of new indole derivatives and the exploration of their potential therapeutic applications.

Properties

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNKJDFQVVUOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)